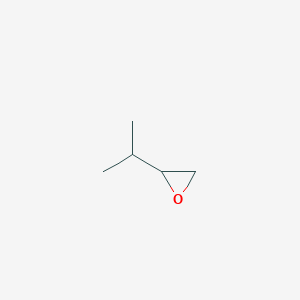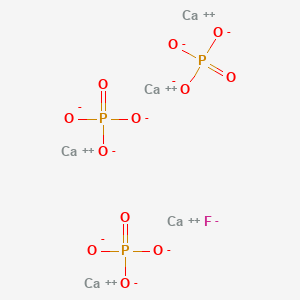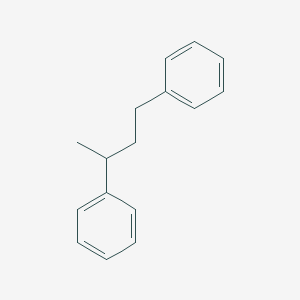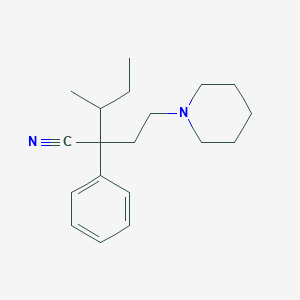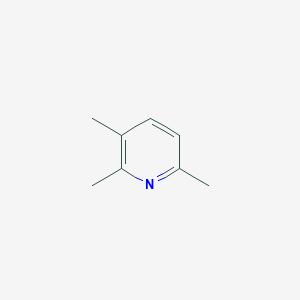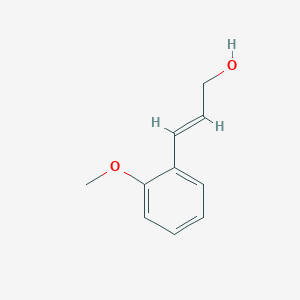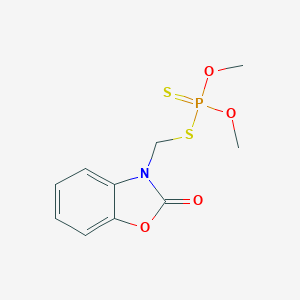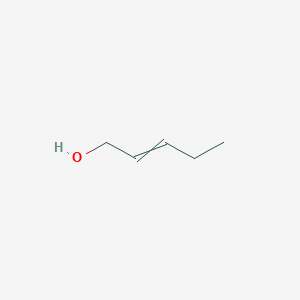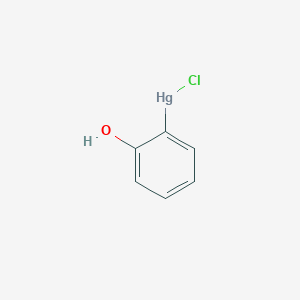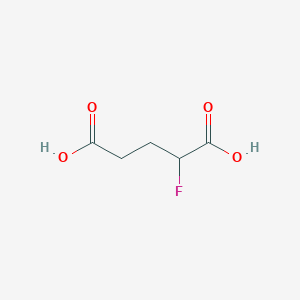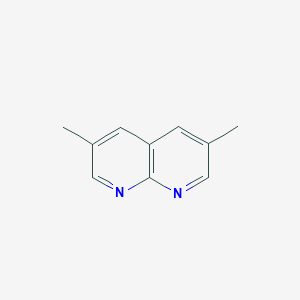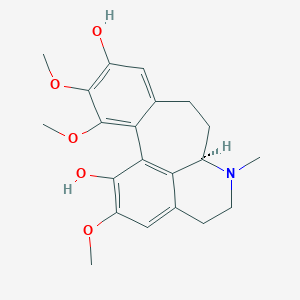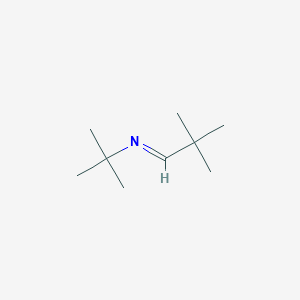
N-tert-Butyl-2,2-dimethylpropane-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-2,2-dimethylpropane-1-imine, also known as TDI, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TDI is synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
N-tert-Butyl-2,2-dimethylpropane-1-imine is a reactive compound that can undergo various chemical reactions, such as nucleophilic addition and oxidation. Its mechanism of action involves the formation of a stable imine intermediate, which can react with various nucleophiles, such as amines and thiols. N-tert-Butyl-2,2-dimethylpropane-1-imine can also undergo oxidation to form a stable imine oxide, which is a useful intermediate in organic synthesis.
Biochemische Und Physiologische Effekte
N-tert-Butyl-2,2-dimethylpropane-1-imine has been shown to have various biochemical and physiological effects. It has been reported to have antifungal and antibacterial activity, as well as the ability to inhibit the growth of cancer cells. N-tert-Butyl-2,2-dimethylpropane-1-imine has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-Butyl-2,2-dimethylpropane-1-imine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective reagent. N-tert-Butyl-2,2-dimethylpropane-1-imine is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-tert-Butyl-2,2-dimethylpropane-1-imine can be hazardous if not handled properly, and precautions should be taken to avoid exposure to the skin and eyes.
Zukünftige Richtungen
The unique properties of N-tert-Butyl-2,2-dimethylpropane-1-imine make it a promising candidate for future research. Some potential future directions include the development of new synthetic methods for N-tert-Butyl-2,2-dimethylpropane-1-imine and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to understand the mechanism of action and physiological effects of N-tert-Butyl-2,2-dimethylpropane-1-imine, which could lead to the development of new therapeutic agents.
Synthesemethoden
N-tert-Butyl-2,2-dimethylpropane-1-imine is synthesized through the reaction of tert-butylamine with acetone in the presence of a catalyst. The reaction produces N-tert-Butyl-2,2-dimethylpropane-1-imine as a yellowish liquid with a boiling point of 100-101°C. The yield of N-tert-Butyl-2,2-dimethylpropane-1-imine can be improved by optimizing the reaction conditions, such as the ratio of reactants, temperature, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-2,2-dimethylpropane-1-imine has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, such as in the preparation of chiral ligands and catalysts. N-tert-Butyl-2,2-dimethylpropane-1-imine has also been used as a precursor for the synthesis of various compounds, including amino acids, peptides, and heterocycles.
Eigenschaften
CAS-Nummer |
1432-48-0 |
|---|---|
Produktname |
N-tert-Butyl-2,2-dimethylpropane-1-imine |
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
N-tert-butyl-2,2-dimethylpropan-1-imine |
InChI |
InChI=1S/C9H19N/c1-8(2,3)7-10-9(4,5)6/h7H,1-6H3 |
InChI-Schlüssel |
OSJQKOMOEHBJBR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C=NC(C)(C)C |
Kanonische SMILES |
CC(C)(C)C=NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



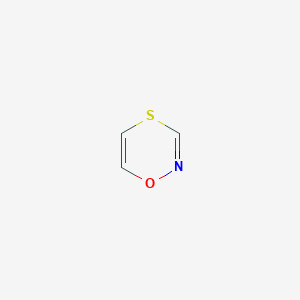
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)
